molecular formula C20H22N2OSi B12516845 3-Butyn-2-ol, 2-methyl-4-[5'-[(trimethylsilyl)ethynyl][2,2'-bipyridin]-5-yl]- CAS No. 794529-14-9

3-Butyn-2-ol, 2-methyl-4-[5'-[(trimethylsilyl)ethynyl][2,2'-bipyridin]-5-yl]-

Cat. No.: B12516845
CAS No.: 794529-14-9
M. Wt: 334.5 g/mol
InChI Key: FSAOTGPTFRFWNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butyn-2-ol, 2-methyl-4-[5’-[(trimethylsilyl)ethynyl][2,2’-bipyridin]-5-yl]- is a complex organic compound with a unique structure that combines an alkyne, an alcohol, and a bipyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyn-2-ol, 2-methyl-4-[5’-[(trimethylsilyl)ethynyl][2,2’-bipyridin]-5-yl]- typically involves multiple steps, including the formation of the alkyne and bipyridine components, followed by their coupling. Common synthetic routes include:

    Sonogashira Coupling Reaction: This palladium-catalyzed reaction is used to couple an aryl halide with an alkyne in the presence of a copper co-catalyst.

    Hydrosilylation: The addition of a silyl group to an alkyne to form a silyl-substituted alkyne.

    Bipyridine Synthesis: The formation of the bipyridine moiety through various methods, such as the Chichibabin synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Butyn-2-ol, 2-methyl-4-[5’-[(trimethylsilyl)ethynyl][2,2’-bipyridin]-5-yl]- undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne can be reduced to an alkene or alkane.

    Substitution: The silyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Hydrogenation using Pd/C (Palladium on carbon) or Lindlar’s catalyst.

    Substitution: Use of nucleophiles like Grignard reagents or organolithium compounds.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

3-Butyn-2-ol, 2-methyl-4-[5’-[(trimethylsilyl)ethynyl][2,2’-bipyridin]-5-yl]- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of 3-Butyn-2-ol, 2-methyl-4-[5’-[(trimethylsilyl)ethynyl][2,2’-bipyridin]-5-yl]- involves its interaction with specific molecular targets and pathways. The bipyridine moiety can coordinate with metal ions, influencing various catalytic processes. The alkyne and alcohol groups can participate in chemical reactions, altering the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-butyn-2-ol: A simpler alkyne-alcohol compound.

    4,4’-Bipyridine: A bipyridine compound without the alkyne and silyl groups.

    Trimethylsilylacetylene: An alkyne with a silyl group but lacking the bipyridine moiety.

Uniqueness

3-Butyn-2-ol, 2-methyl-4-[5’-[(trimethylsilyl)ethynyl][2,2’-bipyridin]-5-yl]- is unique due to its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

794529-14-9

Molecular Formula

C20H22N2OSi

Molecular Weight

334.5 g/mol

IUPAC Name

2-methyl-4-[6-[5-(2-trimethylsilylethynyl)pyridin-2-yl]pyridin-3-yl]but-3-yn-2-ol

InChI

InChI=1S/C20H22N2OSi/c1-20(2,23)12-10-16-6-8-18(21-14-16)19-9-7-17(15-22-19)11-13-24(3,4)5/h6-9,14-15,23H,1-5H3

InChI Key

FSAOTGPTFRFWNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CN=C(C=C1)C2=NC=C(C=C2)C#C[Si](C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.